molecular formula C23H20ClF3N4O2 B3129578 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-diphenyl-1,2-oxazolidine-5-carbohydrazide CAS No. 339102-24-8

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-diphenyl-1,2-oxazolidine-5-carbohydrazide

Cat. No. B3129578
CAS RN: 339102-24-8
M. Wt: 476.9 g/mol
InChI Key: QFOKLZMNDZWBGK-UHFFFAOYSA-N
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Description

The compound “N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-2,3-diphenyl-1,2-oxazolidine-5-carbohydrazide” is a complex organic molecule. It contains a pyridine ring with a trifluoromethyl group and a chlorine atom attached. This pyridine ring is connected to a hydrazide group, which is further connected to an oxazolidine ring with two phenyl groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The presence of the trifluoromethyl group, the chlorine atom, and the hydrazide group can significantly influence the compound’s chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group, the chlorine atom, and the hydrazide group can significantly influence properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • This compound is synthesized from specific chemical reactions and characterized using various spectroscopic methods. The focus is on understanding its chemical structure and properties (Soares & Dias, 2020).

Biological Evaluation for Antidepressant and Nootropic Activities

  • The compound is evaluated for its potential antidepressant and nootropic activities. Research explores its effects on the central nervous system and its potential as a CNS active agent (Thomas et al., 2016).

Weak Hydrogen Bonds and Stacking Interactions

  • The compound's involvement in weak hydrogen bonds and π-π stacking interactions is studied. These properties are crucial for understanding its molecular interactions and stability (Nogueira et al., 2015).

Cytotoxic Activity

  • Its derivatives are evaluated for cytotoxic activities, particularly against breast carcinoma cell lines. This research highlights its potential in cancer research and treatment (Kumar et al., 2014).

Herbicidal Activity

  • The compound and its related derivatives are investigated for their herbicidal activities on various vegetation. This application is significant in agricultural research (Moran, 2003).

properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-diphenyl-1,2-oxazolidine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N4O2/c1-30(21-18(24)12-16(14-28-21)23(25,26)27)29-22(32)20-13-19(15-8-4-2-5-9-15)31(33-20)17-10-6-3-7-11-17/h2-12,14,19-20H,13H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOKLZMNDZWBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2CC(N(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-diphenyl-1,2-oxazolidine-5-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-diphenyl-1,2-oxazolidine-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-diphenyl-1,2-oxazolidine-5-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-diphenyl-1,2-oxazolidine-5-carbohydrazide
Reactant of Route 4
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-diphenyl-1,2-oxazolidine-5-carbohydrazide
Reactant of Route 5
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-diphenyl-1,2-oxazolidine-5-carbohydrazide
Reactant of Route 6
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-diphenyl-1,2-oxazolidine-5-carbohydrazide

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